molecular formula C18H20N2O3S B497782 1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 927636-59-7

1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B497782
CAS No.: 927636-59-7
M. Wt: 344.4g/mol
InChI Key: UAOOVOFDPQMFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a sulfonamide-substituted benzimidazole derivative. Its structure features a 5,6-dimethylbenzimidazole core linked to a 2-ethoxy-4-methylphenylsulfonyl group.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17-8-12(2)6-7-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOOVOFDPQMFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxy-4-methylbenzenesulfonyl chloride and 5,6-dimethyl-1H-benzimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-ethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 5,6-dimethyl-1H-benzimidazole in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce the sulfonyl group to a sulfide.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole depends on its interaction with biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzimidazole core can intercalate with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • This may enhance interactions with biological targets like enzymes or DNA .
  • Synthetic Flexibility : Sulfonamide derivatives are synthesized via direct sulfonamidation or transition-metal catalysis, whereas alkylated analogs (e.g., 1f in ) rely on palladium-mediated alkylation. Difluoromethylation (e.g., 8a in ) employs specialized reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine.
  • Thermal Stability : Higher melting points in methoxyethyl-substituted derivatives (218.2°C for 3b ) suggest stronger intermolecular forces compared to tert-butylbenzyl analogs (121°C ).
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : The target compound’s sulfonyl group would exhibit characteristic S=O stretching vibrations (~1350–1150 cm⁻¹), distinct from the C–F stretches (~1200–1100 cm⁻¹) in difluoromethyl derivatives .
  • NMR Data :
    • The ¹H NMR of 1-(4-(tert-butyl)benzyl)-5,6-dimethyl-1H-benzo[d]imidazole (1f) shows aromatic protons at δ 7.08–7.76 ppm, while the tert-butyl group resonates at δ 1.21 ppm .
    • The difluoromethyl derivative (8a) displays a unique triplet (δ 7.26 ppm, J = 60.3 Hz) for the CF₂H group .

Biological Activity

1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, including antibacterial and antifungal properties, as well as its potential as a therapeutic agent.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 317.41 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested for their efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate antibacterial effect, suggesting that modifications to the benzo[d]imidazole core could enhance activity.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study evaluated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL
Candida albicans16
Aspergillus niger32

The antifungal activity was attributed to the sulfonyl group, which appears to interfere with fungal cell wall synthesis.

Case Studies

A notable case study investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. The study involved in vitro testing where the compound was administered alongside traditional antibiotics. Results indicated a synergistic effect, enhancing the efficacy of antibiotics like amoxicillin and ciprofloxacin.

Study Findings:

  • Synergistic Effect : The combination therapy reduced MIC values by up to 50%.
  • Cell Viability : The compound demonstrated low cytotoxicity in human cell lines at therapeutic concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzo[d]imidazole derivatives. Modifications at the ethoxy and methyl groups have been shown to influence both antibacterial and antifungal activities. For instance:

  • Increased Ethoxy Chain Length : Enhances solubility and cellular uptake.
  • Methyl Substitution at Position 6 : Increases lipophilicity, improving membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.